molecular formula C11H10BrNOS B2494891 4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole CAS No. 864835-24-5

4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole

Cat. No.: B2494891
CAS No.: 864835-24-5
M. Wt: 284.17
InChI Key: OMSSNTRYIIEBGA-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a thiazole ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and 2-methylthiazole.

    Condensation Reaction: The aldehyde group of 3-bromo-4-methoxybenzaldehyde reacts with the thiazole ring in the presence of a base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxyphenyl mesylate: Similar in structure but contains a mesylate group instead of a thiazole ring.

    3-Bromo-4-methoxyphenethylamine: Contains an ethylamine group instead of a thiazole ring.

    4-Bromo-3-methoxyphenol: Similar phenyl ring substitution but lacks the thiazole ring.

Uniqueness

4-(3-Bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole is unique due to the presence of both a thiazole ring and a bromine-substituted methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNOS/c1-7-13-10(6-15-7)8-3-4-11(14-2)9(12)5-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSSNTRYIIEBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323004
Record name 4-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

864835-24-5
Record name 4-(3-bromo-4-methoxyphenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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